
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a phenylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Phenylethanamine Moiety: The final step involves the coupling of the triazole ring with a phenylethanamine derivative, which can be accomplished through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The triazole ring and phenylethanamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring or phenylethanamine moiety.
科学的研究の応用
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenylethanamine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
- 2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]ethylamine
- 2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
Uniqueness
Compared to similar compounds, 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine is unique due to its specific combination of the triazole ring and phenylethanamine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-9-14-15-12(16(9)2)11(8-13)10-6-4-3-5-7-10/h3-7,11H,8,13H2,1-2H3 |
InChIキー |
IOTSJOIKGDYWLA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)C(CN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



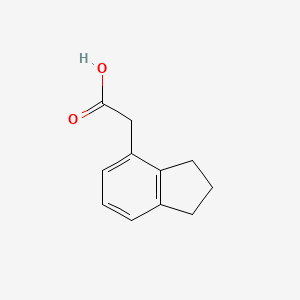


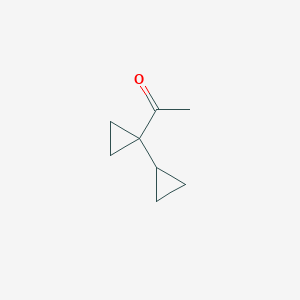
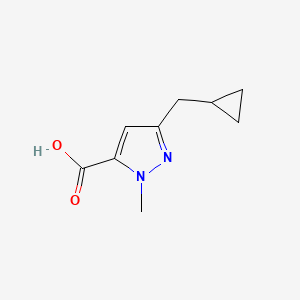

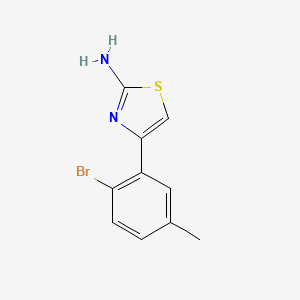

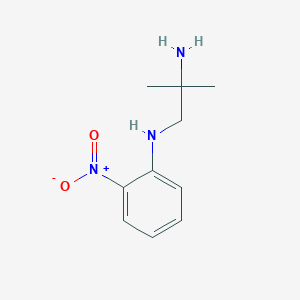
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
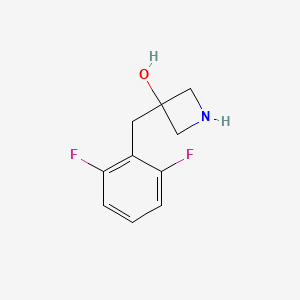
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
